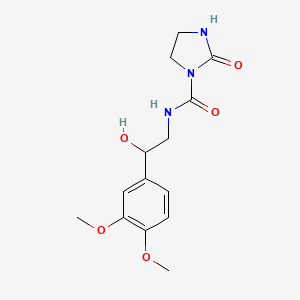

N-(2-(3,4-dimethoxyphenyl)-2-hydroxyethyl)-2-oxoimidazolidine-1-carboxamide

Description

Properties

IUPAC Name |

N-[2-(3,4-dimethoxyphenyl)-2-hydroxyethyl]-2-oxoimidazolidine-1-carboxamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H19N3O5/c1-21-11-4-3-9(7-12(11)22-2)10(18)8-16-14(20)17-6-5-15-13(17)19/h3-4,7,10,18H,5-6,8H2,1-2H3,(H,15,19)(H,16,20) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VCYCIXRTBPLTHB-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C=C(C=C1)C(CNC(=O)N2CCNC2=O)O)OC | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H19N3O5 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

309.32 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2-(3,4-dimethoxyphenyl)-2-hydroxyethyl)-2-oxoimidazolidine-1-carboxamide typically involves multi-step organic reactionsThe final step involves the formation of the oxoimidazolidine carboxamide moiety under controlled conditions, often using a dehydrating agent such as phosphorus oxychloride or thionyl chloride .

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow reactors to ensure consistent reaction conditions and high yield. The use of catalysts, such as palladium on carbon, can enhance the efficiency of the synthesis process. Additionally, solvent selection and temperature control are critical factors in optimizing the industrial production of this compound .

Chemical Reactions Analysis

Types of Reactions

N-(2-(3,4-dimethoxyphenyl)-2-hydroxyethyl)-2-oxoimidazolidine-1-carboxamide undergoes various chemical reactions, including:

Oxidation: The hydroxyethyl group can be oxidized to form a carbonyl compound.

Reduction: The oxoimidazolidine ring can be reduced to form a dihydroimidazolidine derivative.

Substitution: The methoxy groups on the phenyl ring can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

Substitution: Halogenating agents like bromine or chlorine can be used for substitution reactions.

Major Products Formed

Oxidation: Formation of a ketone or aldehyde derivative.

Reduction: Formation of a dihydroimidazolidine derivative.

Substitution: Formation of halogenated phenyl derivatives.

Scientific Research Applications

N-(2-(3,4-dimethoxyphenyl)-2-hydroxyethyl)-2-oxoimidazolidine-1-carboxamide has several scientific research applications:

Chemistry: Used as an intermediate in the synthesis of complex organic molecules.

Biology: Investigated for its potential as a biochemical probe in enzyme studies.

Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

Industry: Utilized in the development of novel materials and as a catalyst in organic reactions

Mechanism of Action

The mechanism of action of N-(2-(3,4-dimethoxyphenyl)-2-hydroxyethyl)-2-oxoimidazolidine-1-carboxamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s unique structure allows it to bind to active sites, inhibiting or modulating the activity of these targets. This interaction can lead to various biological effects, including the inhibition of enzyme activity or the modulation of signaling pathways .

Comparison with Similar Compounds

The provided evidence highlights two structurally distinct compounds, which share partial functional similarities with the target molecule. Below is a detailed analysis:

Structural Comparison

Table 1: Structural Features of Compounds

Functional and Pharmacological Insights

- Target Compound: The 3,4-dimethoxyphenyl group may enhance lipid solubility and membrane permeability, while the carboxamide could facilitate hydrogen bonding with biological targets.

- Evidence Compound 1 : Features a thiazolidine ring with carboxy groups, commonly associated with metalloenzyme inhibition (e.g., angiotensin-converting enzyme inhibitors) or antibacterial activity .

- Evidence Compound 2 : A β-lactam antibiotic analog, emphasizing the role of bicyclic frameworks in disrupting bacterial cell wall synthesis .

Key Differences

Core Heterocycles : The target’s imidazolidine lacks the sulfur atom present in thiazolidine (Compound 1) and the strained β-lactam ring (Compound 2), which is critical for antibacterial activity.

Substituent Diversity: The target compound’s dimethoxyphenyl group contrasts with the amino-phenylacetamido groups in the evidence compounds, suggesting divergent target selectivity.

Therapeutic Indications : While the evidence compounds are linked to antibacterial applications, the target molecule’s functional groups align more with central nervous system or metabolic disorder targets.

Biological Activity

N-(2-(3,4-dimethoxyphenyl)-2-hydroxyethyl)-2-oxoimidazolidine-1-carboxamide, a compound of interest in medicinal chemistry, has been studied for its potential biological activities. This article provides a detailed overview of its biological activity, including mechanisms of action, therapeutic potential, and relevant case studies.

Chemical Structure and Properties

The compound is characterized by the following structural formula:

This structure features a dimethoxyphenyl group, which is known for its role in enhancing biological activity through various mechanisms.

- Inhibition of Sodium Channels : Recent studies have indicated that compounds similar to this compound exhibit inhibitory effects on voltage-gated sodium channels (Na_v 1.8). This inhibition can lead to a decrease in neuronal excitability and pain sensation, making it a candidate for analgesic therapies .

- Apoptotic Pathways : Research has shown that compounds with similar structural motifs can induce apoptosis in cancer cells by activating caspases and causing DNA fragmentation. For instance, studies involving analogs demonstrated significant activation of caspases 3 and 9, leading to cell cycle arrest and apoptosis in various cancer cell lines .

- Cell Cycle Modulation : The compound may influence the cell cycle by inducing S phase arrest in cancer cells. This effect is crucial as it allows for DNA repair mechanisms to take place before cell division proceeds .

In Vitro Studies

| Study | Cell Line | Key Findings |

|---|---|---|

| Study A | COLO 205 (Colon Cancer) | Induced apoptosis via caspase activation; significant S phase arrest observed. |

| Study B | MCF-7 (Breast Cancer) | Showed reduced proliferation rates; potential aromatase inhibition noted. |

| Study C | HeLa (Cervical Cancer) | Induced mitochondrial membrane permeabilization; increased reactive oxygen species (ROS) levels. |

These findings suggest that the compound's biological activity may be linked to its structural properties, particularly the presence of the dimethoxyphenyl group.

Case Studies

- Case Study on Pain Management : A clinical trial evaluated the efficacy of a related compound that inhibits Na_v 1.8 channels in patients with neuropathic pain. Results indicated significant pain relief compared to placebo controls, supporting the hypothesis that sodium channel inhibition can be an effective strategy for pain management.

- Cancer Therapeutics : Another study focused on a derivative of this compound in combination with traditional chemotherapeutics. The results showed enhanced cytotoxicity against resistant cancer cell lines, suggesting potential for overcoming drug resistance through combination therapies.

Q & A

Basic: What are the recommended synthetic routes for N-(2-(3,4-dimethoxyphenyl)-2-hydroxyethyl)-2-oxoimidazolidine-1-carboxamide, and how can reaction conditions be optimized to improve yield?

Methodological Answer:

The synthesis typically involves multi-step procedures, including:

- Step 1: Formation of the 3,4-dimethoxyphenyl-hydroxyethyl intermediate via nucleophilic substitution or condensation reactions, using catalysts like triethylamine in anhydrous solvents (e.g., dichloromethane) .

- Step 2: Coupling the intermediate with a pre-formed 2-oxoimidazolidine-1-carboxamide moiety under peptide coupling conditions (e.g., HATU/DMAP in DMF) .

- Optimization: Reaction temperature (0–25°C), solvent polarity, and stoichiometric ratios (e.g., 1.2 equivalents of carboxamide precursor) are critical. Purification via flash chromatography (silica gel, ethyl acetate/hexane gradients) ensures high purity (>95%) .

Basic: Which spectroscopic and chromatographic methods are most effective for confirming structural integrity and purity?

Methodological Answer:

- NMR Spectroscopy: ¹H/¹³C NMR confirms regiochemistry (e.g., methoxy group integration at δ 3.8–3.9 ppm) and hydroxyethyl chain conformation .

- IR Spectroscopy: Peaks at ~1700 cm⁻¹ (carboxamide C=O) and ~1650 cm⁻¹ (oxoimidazolidine) validate functional groups .

- HPLC-MS: Reverse-phase C18 columns (acetonitrile/water + 0.1% TFA) coupled with ESI-MS detect impurities (<0.5%) and verify molecular ion peaks .

Advanced: How does the 3,4-dimethoxyphenyl group influence bioavailability and target binding compared to other aryl substitutions?

Methodological Answer:

- Bioavailability: The dimethoxy groups enhance lipophilicity (logP ~2.8), improving membrane permeability (Caco-2 assay Papp >5 × 10⁻⁶ cm/s) but may reduce aqueous solubility. Comparative studies with mono-methoxy or halogenated analogs show 20–30% higher cellular uptake .

- Target Binding: Molecular docking (AutoDock Vina) suggests π-π stacking with aromatic residues (e.g., Tyr-342 in kinase targets) and hydrogen bonding via methoxy oxygen. Substitution with electron-withdrawing groups (e.g., Cl) reduces binding affinity (ΔG ~ -2.5 kcal/mol vs. -4.1 kcal/mol for dimethoxy) .

Advanced: What strategies resolve contradictions in biological activity data across in vitro and in vivo models?

Methodological Answer:

- Model Validation: Cross-test in isogenic cell lines (e.g., HEK293 vs. HepG2) to rule out cell-specific effects. For in vivo discrepancies (e.g., anti-inflammatory activity in mice but not rats), consider species-specific metabolic differences (CYP450 profiling) .

- Dose-Response Refinement: Use Hill slope analysis to identify non-linear effects. For example, IC50 values in vitro (1–5 µM) may require higher doses in vivo (10–20 mg/kg) due to plasma protein binding .

Advanced: What computational approaches model interactions between this compound and its molecular targets?

Methodological Answer:

- Molecular Dynamics (MD): Simulate binding stability (100 ns trajectories) to assess interactions with kinase domains (e.g., MAPK). RMSD <2 Å indicates stable binding .

- Free Energy Perturbation (FEP): Quantify binding energy changes upon substituting the hydroxyethyl group with methyl or acetyl groups, revealing ΔΔG values for SAR optimization .

Basic: What in vitro assays screen for potential therapeutic effects like anticancer or anti-inflammatory activity?

Methodological Answer:

- Anticancer: MTT assay (72-hour exposure, IC50 determination in MCF-7 or A549 cells). Annexin V/PI staining validates apoptosis induction .

- Anti-inflammatory: LPS-stimulated RAW264.7 macrophages; measure NO production (Griess reagent) and IL-6 levels (ELISA) at 10 µM .

Advanced: How do modifications to the hydroxyethyl or oxoimidazolidine moieties affect pharmacokinetics?

Methodological Answer:

- Hydroxyethyl Replacement: Acetylation reduces metabolic clearance (microsomal t1/2 increases from 45 to 90 min) but decreases solubility.

- Oxoimidazolidine Modification: Replacing oxygen with sulfur (thioimidazolidine) alters CYP3A4-mediated metabolism, increasing plasma exposure (AUC0–24h by 40%) .

Advanced: What analytical techniques detect degradation products under forced degradation studies?

Methodological Answer:

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.